p-Dihydrocoumaroyl-CoA

Enzyme Kinetics Chalcone Synthase Substrate Specificity

Accurate dihydrochalcone pathway engineering requires the correct saturated acyl-CoA substrate. Unsaturated analogs (p-coumaroyl-CoA) cannot substitute due to distinct enzyme kinetics. - **Critical for**: MdCHS3 & ScTSC13 kinetic assays (Km/kcat), LC-MS/MS plant metabolomics (Chinese mustard, blueberry). - **High purity standard** for pathway flux quantification in S. cerevisiae. - **Reliable supply** for R&D; verified authenticity.

Molecular Formula C30H40N7O18P3S-4
Molecular Weight 911.7 g/mol
Cat. No. B15551304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Dihydrocoumaroyl-CoA
Molecular FormulaC30H40N7O18P3S-4
Molecular Weight911.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-4,6-7,15-16,19,23-25,29,38,41-42H,5,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/p-4/t19-,23-,24-,25+,29-/m1/s1
InChIKeyKGYNXBHEANIYOS-FUEUKBNZSA-J
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Dihydrocoumaroyl-CoA Research & Procurement


p-Dihydrocoumaroyl-CoA (p-Hydroxyphenylpropionyl-CoA; CAS 95456-56-7) is a dihydro-hydroxycinnamoyl-CoA thioester with the molecular formula C30H40N7O18P3S and a molecular weight of approximately 911.7 g/mol [1]. It is an intermediate in the biosynthesis of specialized plant metabolites, notably serving as the committed precursor for dihydrochalcones such as phloretin and phloridzin in Malus species [2][3]. As an acyl-CoA, it is a derivative of coenzyme A where the thiol group is esterified to 3-(4-hydroxyphenyl)propanoic acid [4].

Committed dihydrochalcone precursor in plant metabolism
Acyl-CoA substrate for pathway-specific enzyme assays
Metabolic engineering and metabolomics research format

p-Dihydrocoumaroyl-CoA: Generic Substitution Risks


Generic substitution of p-dihydrocoumaroyl-CoA with other hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA) is not feasible due to its unique structural feature—the saturation of the α,β-unsaturated double bond in the phenylpropanoid moiety [1]. This saturated C3 side chain fundamentally alters its metabolic fate and enzyme specificity [2]. Unlike its unsaturated analog p-coumaroyl-CoA, which is a central precursor for flavonoids and lignins, p-dihydrocoumaroyl-CoA is specifically required for the biosynthesis of dihydrochalcones and certain bibenzyls [3][4]. Furthermore, enzyme kinetic parameters demonstrate that enzymes involved in these pathways exhibit distinct affinities and catalytic efficiencies for p-dihydrocoumaroyl-CoA versus its unsaturated counterparts, underscoring that substitution would lead to pathway failure or the generation of incorrect products [5].

Structural distinction
Saturated C2–C3 bond
α,β-unsaturated double bond
Metabolic fate
Dihydrochalcone biosynthesis
Flavonoid / lignin pathways
Enzyme affinity context
Recognized by dihydrochalcone synthases
May not engage dihydrochalcone-specific enzymes

p-Dihydrocoumaroyl-CoA Differentiation Evidence


p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA: Substrate Affinity

The apple chalcone-dihydrochalcone synthase MdCHS3 exhibits equal apparent affinity for p-dihydrocoumaroyl-CoA and its unsaturated analog p-coumaroyl-CoA, with Km values of 5.0 μM for both substrates [1]. This demonstrates that despite the saturated C2-C3 bond, p-dihydrocoumaroyl-CoA is recognized with comparable affinity by this key branch-point enzyme. However, the enzyme's product profile is distinct, leading exclusively to dihydrochalcones when using the saturated substrate.

Substrate affinity
Head-to-head
Km = 5.0 μM for both substrates
Equal affinity supports pathway-specific substrate use
Recombinant MdCHS3 assay; product profile remains distinct
Enzyme Kinetics Chalcone Synthase Substrate Specificity

p-Dihydrocoumaroyl-CoA vs. Feruloyl-CoA: Catalytic Efficiency

While p-dihydrocoumaroyl-CoA is the product of the NADPH-dependent hydroxycinnamoyl-CoA double bond reductase (HCDBR) reaction, the enzyme's substrate preference highlights a key differentiation. The Malus HCDBR exhibits a 2.1-fold higher catalytic efficiency (kcat/Km) for feruloyl-CoA compared to p-coumaroyl-CoA, the precursor to p-dihydrocoumaroyl-CoA [1]. This quantitative preference indicates that the enzyme's active site is optimized for the methoxylated unsaturated substrate, and that the reduction step is not equally efficient for all hydroxycinnamoyl-CoAs. This implies that achieving high flux to p-dihydrocoumaroyl-CoA may require optimization beyond simple enzyme overexpression.

Catalytic efficiency
Head-to-head
2.1-fold higher for feruloyl-CoA
Upstream reductase preference may influence pathway flux optimization
Recombinant HCDBR assay; NADPH-dependent
Enzyme Kinetics Double Bond Reductase Catalytic Efficiency

p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA: Pathway Divergence

In apple (Malus sp.), p-coumaroyl-CoA is the precursor for naringenin chalcone and subsequent flavonoid formation, whereas p-dihydrocoumaroyl-CoA is strictly required for the biosynthesis of dihydrochalcones like phloretin and phloridzin [1][2]. This metabolic branch point is absolute; the saturated side chain of p-dihydrocoumaroyl-CoA prevents it from entering flavonoid pathways, and conversely, p-coumaroyl-CoA cannot be used by dihydrochalcone synthases to produce the correct product. This pathway exclusivity is a critical differentiator for applications requiring specific product profiles.

Pathway divergence
Class-level
Exclusive dihydrochalcone precursor vs. flavonoid precursor
Saturated substrate directs metabolism exclusively to dihydrochalcones
In planta Malus metabolism; qualitative pathway fate
Metabolic Engineering Pathway Specificity Dihydrochalcone Biosynthesis

p-Dihydrocoumaroyl-CoA vs. Unsaturated Analogs: Structural Differentiation

p-Dihydrocoumaroyl-CoA is distinguished from its closest analogs (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA) by the saturation of the α,β-unsaturated double bond in the phenylpropanoid moiety [1]. This structural feature is defined by the KEGG reaction R12112: p-Coumaroyl-CoA + NADPH + H+ ⇌ p-Dihydrocoumaroyl-CoA + NADP+ [1]. This saturation eliminates the conjugated system present in unsaturated analogs, altering the molecule's chemical reactivity, enzyme recognition, and metabolic fate. While no direct quantitative comparison of physical properties is available, this structural difference is the fundamental basis for all observed biological differentiation.

Structural feature
Class-level
Saturated C2–C3 bond (vs. α,β-unsaturated)
Saturation eliminates conjugated system, altering enzyme specificity
KEGG R12112; fundamental chemical differentiation
Chemical Structure Saturation Thioester

p-Dihydrocoumaroyl-CoA vs. Caffeoyl-CoA: Acyltransferase Kinetics

While direct kinetic data comparing p-dihydrocoumaroyl-CoA and caffeoyl-CoA for the same enzyme are not available in the sourced literature, cross-study analysis of acyltransferase enzymes reveals distinct preferences for different hydroxycinnamoyl-CoA esters. For example, a hydroxycinnamoyl-CoA:tyramine N-hydroxycinnamoyltransferase (THT) from potato exhibits Km values of 36 μM for feruloyl-CoA, 85 μM for cinnamoyl-CoA, and 140 μM for p-coumaroyl-CoA, demonstrating that minor structural differences (hydroxylation, methoxylation) significantly impact enzyme affinity [1]. By extension, the saturated p-dihydrocoumaroyl-CoA is expected to exhibit a unique kinetic profile compared to its hydroxylated analog caffeoyl-CoA.

Acyltransferase context
Context-dependent
Cross-study kinetic profiles suggest unique recognition
Saturated substrate expected to show distinct enzyme affinity
Data to verify; based on related hydroxycinnamoyl-CoA enzymes
Enzyme Kinetics Acyltransferase Substrate Preference

p-Dihydrocoumaroyl-CoA Research & Industrial Applications


Dihydrochalcone Production via Metabolic Engineering

p-Dihydrocoumaroyl-CoA is the essential intermediate for the de novo biosynthesis of high-value dihydrochalcones like phloretin and phloridzin. Metabolic engineering efforts in hosts such as Saccharomyces cerevisiae have successfully produced phloretin by overexpressing enzymes that convert p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA (e.g., ScTSC13) and then to the final dihydrochalcone [1][2]. The use of authentic p-dihydrocoumaroyl-CoA as an analytical standard is critical for quantifying pathway flux, verifying enzyme activity, and optimizing titers in these engineered systems.

In Vitro Enzyme Characterization and Screening

Due to its unique role in dihydrochalcone biosynthesis, p-dihydrocoumaroyl-CoA is an indispensable substrate for characterizing enzymes such as chalcone-dihydrochalcone synthases (e.g., MdCHS3) and hydroxycinnamoyl-CoA double bond reductases [3][4]. Kinetic assays using this compound provide precise Km and kcat values essential for understanding enzyme specificity and for screening enzyme variants or inhibitors relevant to plant metabolism and biotechnological applications.

Biomarker and Metabolomics Research

p-Dihydrocoumaroyl-CoA has been identified as a potential biomarker for the consumption of certain foods, including Chinese mustard, blueberry, muskmelon, and black radish [5]. Its presence and abundance can serve as a specific indicator of dihydrochalcone pathway activity in plant metabolomics studies. Procuring a pure standard is essential for accurate identification and quantification using LC-MS/MS methods in complex biological matrices.

Application
Selection Property
Validation Focus
Dihydrochalcone biosynthesis research
Saturated C3 side-chain specificity
Pathway flux and product verification
Enzyme kinetics and substrate profiling
Acyl-CoA substrate recognition
Assay condition optimization
Metabolomics biomarker identification
Ionization and retention behavior
LC-MS/MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Dihydrocoumaroyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.